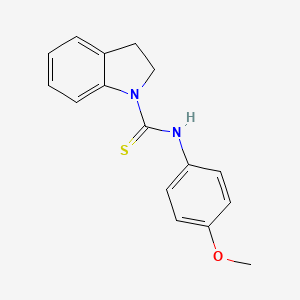

![molecular formula C15H14N4O2 B3016218 1-甲基-2-氧代-N-(吡唑并[1,5-a]吡啶-3-甲基)-1,2-二氢吡啶-3-甲酰胺 CAS No. 1396557-50-8](/img/structure/B3016218.png)

1-甲基-2-氧代-N-(吡唑并[1,5-a]吡啶-3-甲基)-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide” belongs to a family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by electron-donating groups (EDGs) at position 7 on the fused ring which improve both the absorption and emission behaviors . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are complex and can vary depending on the function/group bound at position 3 . The reactions can involve cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .科学研究应用

- Comparison : The properties and stability of PPs are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .

Fluorescent Probes and Imaging Agents

Antifungal Agents

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit a broad range of biological activities . They have been identified as strategic compounds for optical applications , and have shown potential as antimetabolites in purine biochemical reactions .

Mode of Action

Pyrazolo[1,5-a]pyrimidines have been reported to inhibit mycobacterial atp synthase, which is crucial for the treatment of mycobacterium tuberculosis . Additionally, some pyrazolo[1,5-a]pyrimidines have shown good antibacterial activity against Escherichia coli and Salmonella enteric .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been reported to inhibit several enzymes, including hmg-coa reductase, cox-2, amp phosphodiesterase, and kdr kinase . These enzymes play crucial roles in various biochemical pathways, including cholesterol synthesis, inflammation, cyclic AMP degradation, and angiogenesis, respectively.

Pharmacokinetics

The solubility of pyrazolo[1,5-a]pyrimidines in green solvents has been noted , which could potentially influence their absorption and distribution.

Result of Action

Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antitrypanosomal, antischistosomal, and antimicrobial activities . They have also been identified as potential agents for the treatment of sleep disorders and as oncological agents .

Action Environment

The photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups at position 7 on the fused ring . This suggests that the compound’s action could potentially be influenced by environmental factors such as light exposure.

属性

IUPAC Name |

1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-18-7-4-5-12(15(18)21)14(20)16-9-11-10-17-19-8-3-2-6-13(11)19/h2-8,10H,9H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPSLUDOFNDXIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Butoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B3016135.png)

![5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole](/img/structure/B3016138.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)

![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea](/img/structure/B3016141.png)

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)

![Methyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3016148.png)

![2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B3016150.png)

![(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B3016153.png)

![1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B3016154.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B3016157.png)

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)